1-Isopropylindolin-5-amine
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Overview
Description
1-Isopropylindolin-5-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound belongs to the indole family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Isopropylindolin-5-amine can be achieved through several routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . Another approach includes the cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols using gold(I) catalysts . Industrial production methods often involve the use of titanium catalysts for hydroamination reactions, which are then converted into indoles by adding zinc chloride to the reaction mixture .
Chemical Reactions Analysis
1-Isopropylindolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and sulfonyl groups .
Common reagents used in these reactions include acid chlorides, alkyl halides, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropylindolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropylindolin-5-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as neurotransmission and enzyme inhibition . The specific pathways and targets depend on the particular derivative and its application.
Comparison with Similar Compounds
1-Isopropylindolin-5-amine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Sumatriptan: A clinically used drug for treating migraines.
What sets this compound apart is its unique isopropyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-propan-2-yl-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C11H16N2/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3 |
InChI Key |
YCYXLONJRBPCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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